6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione
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Overview
Description
6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione is a synthetically derived chemical compound known for its unique structure combining pyrrolopyridine with a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione typically involves the coupling of trifluoromethyl-substituted phenyl derivatives with pyrrolopyridine precursors. This process often employs palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, under an inert atmosphere (e.g., nitrogen or argon). Reaction temperatures generally range from 80°C to 120°C, and common solvents include dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial-scale production may leverage flow chemistry techniques to enhance efficiency and yield. Continuous flow reactors allow for better control of reaction parameters and can improve the scalability of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, typically facilitated by reagents like m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO₄).
Reduction: : Reduction reactions might involve catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Nucleophilic or electrophilic substitutions can be performed using reagents like sodium hydride (NaH) or alkyl halides, respectively.
Common Reagents and Conditions
Oxidation: : m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: : Pd/C in ethanol under hydrogen at room temperature to 50°C.
Substitution: : NaH in tetrahydrofuran (THF) at 0°C to room temperature.
Major Products
The major products of these reactions depend on the nature of the substituents and the reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione has found applications in:
Chemistry: : As a building block for synthesizing complex organic molecules.
Biology: : Potential inhibitor or activator in biochemical assays.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Used in the development of advanced materials or as a precursor in chemical manufacturing.
Mechanism of Action
The exact mechanism by which 6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione exerts its effects depends on its specific application:
Biological Targets: : It may interact with enzymes, receptors, or DNA to modulate biochemical pathways.
Molecular Pathways: : The compound might inhibit or enhance pathways such as apoptosis, cell signaling, or metabolic processes.
Comparison with Similar Compounds
Comparing 6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione to other compounds with similar structures highlights its unique trifluoromethyl phenyl group, which can significantly impact its reactivity and biological activity.
Similar Compounds
Pyrrolopyridine derivatives
Trifluoromethyl-substituted aromatics
Substituted pyrrolidines
This uniqueness in structure often leads to distinct physicochemical properties and biological activities, making it a compound of interest for further study.
Properties
CAS No. |
901599-67-5 |
---|---|
Molecular Formula |
C14H7F3N2O2 |
Molecular Weight |
292.2 |
Purity |
95 |
Origin of Product |
United States |
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